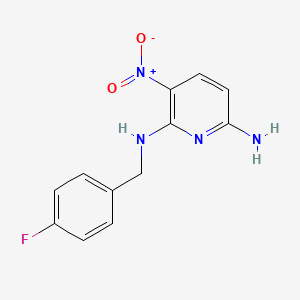

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine

Overview

Description

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is a degradation product or impurity associated with the analgesic drug Flupirtine Maleate. Flupirtine Maleate is a non-opioid analgesic used for the management of pain following surgery, trauma, dental extraction, and other conditions. Impurities like this compound are important to identify and quantify to ensure the safety and efficacy of the pharmaceutical product .

Mechanism of Action

Target of Action

Flupirtine Maleate Impurity E primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

It upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity . It is primarily mediated through alpha-2 adrenergic mechanisms .

Pharmacokinetics

Flupirtine Maleate Impurity E is a hydrophilic compound. It is completely absorbed from the gastrointestinal tract with a bioavailability of 90% by oral route and 70% by rectal route . The biotransformation of Flupirtine Maleate Impurity E takes place in the liver. It is converted to two primary metabolites, p-fluoro-hippuric acid and an acetylated metabolite that has 20% to 30% of the analgesic activity of the parent compound .

Result of Action

The molecular and cellular effects of Flupirtine Maleate Impurity E’s action include the upregulation of Bcl-2, increase in glutathione levels, activation of an inwardly rectifying potassium channel, and delay in the loss of intermitochondrial membrane calcium retention capacity .

Biochemical Analysis

Biochemical Properties

2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is associated with the activation of potassium K V 7 (KCNQ) channels and additional GABA A ergic mechanisms . It interacts with these channels and mechanisms, leading to a series of therapeutic possibilities .

Cellular Effects

The compound exerts its effects on various types of cells, including neuronal and non-neuronal cells . It influences cell function by suppressing over-excitability of these cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The main mode of action of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is the activation of potassium K V 7 (KCNQ) channels . It also exhibits additional GABA A ergic mechanisms . These actions result in the suppression of over-excitability of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine change over time . The compound shows stability, but degradation products have been observed in long-term studies .

Dosage Effects in Animal Models

The effects of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine vary with different dosages in animal models . It has been shown to be effective in treating a range of acute and persistent pain conditions .

Metabolic Pathways

2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine involves the degradation of Flupirtine Maleate under specific conditions. The degradation can be induced by subjecting Flupirtine Maleate to stress conditions such as heat, light, and acidic or basic environments. The degradation products are then isolated and characterized using techniques like preparative high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: In an industrial setting, the production of this compound is typically a byproduct of the manufacturing process of Flupirtine Maleate. The impurity is monitored and controlled through stringent quality control measures to ensure that it remains within acceptable limits. The isolation and purification of the impurity for analytical purposes involve the use of preparative HPLC and other chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine can undergo various chemical reactions, including:

Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can convert the impurity into reduced forms.

Substitution: The impurity can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives .

Scientific Research Applications

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine has several scientific research applications, including:

Analytical Chemistry: Used as a reference standard for the development and validation of analytical methods to quantify impurities in pharmaceutical formulations.

Pharmacology: Studied to understand the pharmacokinetics and pharmacodynamics of Flupirtine Maleate and its impurities.

Toxicology: Investigated for its potential toxic effects and safety profile.

Quality Control: Employed in quality control laboratories to ensure the purity and safety of Flupirtine Maleate formulations

Comparison with Similar Compounds

Flupirtine Maleate: The parent compound, used as an analgesic.

Retigabine: A bioisostere of Flupirtine Maleate, used for the treatment of epilepsy.

Other Impurities: Flupirtine Maleate has several related impurities, each with distinct chemical structures and properties

Uniqueness: 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is unique in its specific chemical structure and the conditions under which it is formed. Its identification and characterization are crucial for ensuring the safety and efficacy of Flupirtine Maleate formulations .

Biological Activity

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine (CAS Number: 1506942-35-3) is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a pyridine ring substituted with an amino group and a nitro group, positions it as a candidate for various biological activities, including antimicrobial and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C12H11FN4O2

- Molecular Weight : 250.24 g/mol

- IUPAC Name : 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

| Candida albicans | 16.69 |

These results suggest that the compound exhibits significant antibacterial and antifungal activities, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies indicated that it could enhance the survival of neuronal cells under stress conditions, likely due to its antioxidant properties.

- Mechanism of Action :

-

Case Study :

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly reduced etoposide-induced apoptosis, highlighting its potential in neurodegenerative disease management .

Synthesis and Derivatives

The synthesis of this compound involves several steps, starting from commercially available precursors. The process is efficient and yields high purity products suitable for biological testing.

Synthetic Route Overview

- Starting Material : 2-Amino-3-nitropyridine.

- Reagents : 4-Fluorobenzylamine, triethylamine.

- Conditions : Reaction typically occurs in isopropanol at elevated temperatures (70-80°C) for several hours, followed by purification steps.

This synthetic approach not only provides a pathway for producing the compound but also opens avenues for exploring related derivatives with potentially enhanced biological activity .

Properties

IUPAC Name |

2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-12-10(17(18)19)5-6-11(14)16-12/h1-6H,7H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNXUYPTGXNDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=CC(=N2)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.